molecular formula C11H15N5O2 B12916395 Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol

Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol

Cat. No.: B12916395
M. Wt: 249.27 g/mol
InChI Key: GDBHXWQUNZFPRV-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions.

    Introduction of Functional Groups: The amino and hydroxymethyl groups are added using specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine base or the cyclopentanol ring.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formaldehyde or formic acid, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of novel materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the sugar moiety.

Uniqueness

Rel-(1S,2S,4R)-2-(6-amino-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups

Properties

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

(1S,2S,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)2-8(7)18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7+,8+/m1/s1

InChI Key

GDBHXWQUNZFPRV-CSMHCCOUSA-N

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)CO

Canonical SMILES

C1C(CC(C1N2C=NC3=C(N=CN=C32)N)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.